

# An In-depth Technical Guide to the Isomers of Dicyclohexano-18-crown-6

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## Compound of Interest

Compound Name: Dicyclohexano-18-crown-6

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This technical guide provides a comprehensive overview of the isomers of **dicyclohexano-18-crown-6** (DCH18C6), a crown ether with significant applications in selective ion complexation and separation. This document details the stereochemistry of the five primary diastereomers, their synthesis and separation, and their key physicochemical properties.

## Introduction to Dicyclohexano-18-crown-6 and its Isomerism

**Dicyclohexano-18-crown-6** is a macrocyclic polyether renowned for its ability to selectively bind cations, a property governed by the size of its central cavity and the stereochemical arrangement of the two cyclohexyl rings fused to the 18-crown-6 framework. The hydrogenation of dibenzo-18-crown-6 results in a mixture of these isomers, which can be separated through various techniques. The orientation of the cyclohexyl rings relative to the plane of the polyether ring gives rise to five principal diastereomers: cis-syn-cis, cis-anti-cis, trans-syn-trans, trans-anti-trans, and cis-trans. The cis or trans prefix refers to the configuration of the oxygen substituents on each cyclohexane ring, while syn or anti describes the relative orientation of the two cyclohexane rings with respect to the crown ether ring.

## Physicochemical Properties of Dicyclohexano-18-crown-6 Isomers

The distinct stereochemistry of each isomer influences its physical and chemical properties, including its complexation behavior with various metal ions. A summary of available quantitative data for the primary isomers is presented below.

Property	cis-syn-cis (Isomer A)	cis-anti-cis (Isomer B)	trans-syn-trans	trans-anti-trans	Mixture of Isomers
Melting Point (°C)	61-62.5	69-70 or 83-84	-	-	38-58, 46-50, 47-53
Boiling Point (°C)	-	-	-	-	181-183 (at reduced pressure)
Solubility	Slightly soluble in water; Soluble in chloroform and acetone	Slightly soluble in water; Soluble in chloroform and acetone	-	-	Slightly soluble in water (13 g/L at 26°C); Soluble in toluene
<sup>1</sup> H NMR (CDCl <sub>3</sub> , δ ppm)	Multiplets at 0.9–2.2 (aliphatic CH) and 3.3–4.0 (OCH)	Multiplets at 0.9–2.2 (aliphatic CH) and 3.3–4.0 (OCH)	-	-	Multiplets at 0.9–2.2 (aliphatic CH) and 3.3–4.0 (OCH)
<sup>13</sup> C NMR (CDCl <sub>3</sub> , δ ppm)	-	-	-	-	-

## Cation Complexation

The selective binding of cations is a hallmark of **dicyclohexano-18-crown-6** and is highly dependent on the isomer. The syn isomers generally form stronger complexes than the anti isomers. All isomers exhibit a notable selectivity for potassium ions.<sup>[1]</sup> The stability constants for complexes with sodium, potassium, and caesium chlorides in methanol are greater for the cis-anti-cis and cis-syn-cis isomers than for the di-trans isomers.<sup>[1]</sup>

## Experimental Protocols

### Synthesis of a Mixture of Dicyclohexano-18-crown-6 Isomers

A common method for synthesizing a mixture of DCH18C6 isomers is the catalytic hydrogenation of dibenzo-18-crown-6.

Procedure:

- A 1-liter stainless-steel autoclave is charged with 125 g (0.347 mole) of dibenzo-18-crown-6, 500 ml of redistilled n-butanol, and 12.5 g of 5% ruthenium-on-alumina catalyst.
- The autoclave is sealed, flushed with nitrogen, and then filled with hydrogen.
- The mixture is hydrogenated at 100°C under a hydrogen pressure of approximately 70 atm (1000 p.s.i.) until the theoretical amount of hydrogen (2.08 moles) is absorbed.
- After cooling to room temperature, the autoclave is vented, and the reaction mixture is filtered to remove the catalyst.
- The filtrate is concentrated using a rotary evaporator at 90–100°C. The residual crude product solidifies upon standing.
- To remove hydroxylic impurities, the crude product (about 130 g) is dissolved in 400 ml of n-heptane and filtered through a 7-cm by 20-cm column of acid-washed alumina (80–100 mesh, activity I–II).
- The column is eluted with additional n-heptane until the eluate no longer shows hydroxyl absorption in the IR spectrum.
- The solvent is removed from the combined eluates with a rotary evaporator, yielding 75–89 g (58–69%) of a mixture of diastereoisomeric **dicyclohexano-18-crown-6** polyethers.

### Separation of cis-syn-cis and cis-anti-cis Isomers

The separation of the two cis isomers can be achieved by selective complexation with uranyl nitrate.

#### Procedure:

- A mixture of the cis-syn-cis and cis-anti-cis isomers is dissolved in an organic solvent such as heptane.
- Uranyl nitrate is added to the solution. The cis-anti-cis isomer selectively forms a complex with uranyl nitrate and precipitates out of the solution.
- The precipitate is separated by filtration, leaving the cis-syn-cis isomer in the solution.
- The pure cis-syn-cis isomer is recovered by evaporation of the solvent.
- The cis-anti-cis isomer can be recovered from the precipitate by dissolving it in a mixture of chloroform and water, followed by separation of the organic phase and evaporation of the solvent.

## Stereospecific Synthesis of trans-anti-trans and trans-syn-trans Isomers

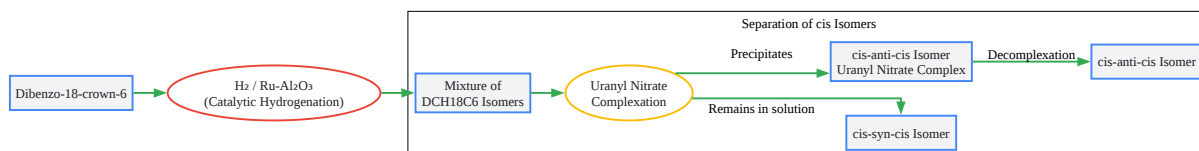
The trans isomers can be synthesized stereospecifically from the diastereomeric ( $\pm$ )- and meso-2,2'-methylenedioxydicyclohexanols.

#### Procedure:

- The diastereoisomeric acyclic methylene acetals are prepared from ( $\pm$ )-cyclohexane-trans-1,2-diol and formaldehyde.
- The separated diastereomers are then reacted with sodium hydride and di(ethylene glycol) ditosylate in a mixture of dimethoxyethane and dimethyl sulfoxide to yield the respective cyclic acetals.
- Acid-catalyzed hydrolysis of the acetal protecting group yields the desired trans-anti-trans and trans-syn-trans isomers of **dicyclohexano-18-crown-6**.<sup>[1]</sup>

## Visualizing Synthesis and Separation Workflows

To better illustrate the relationships and processes described, the following diagrams created using the DOT language are provided.



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Caption: General synthesis pathway for **dicyclohexano-18-crown-6** isomers.



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Caption: Stereospecific synthesis of trans isomers of **dicyclohexano-18-crown-6**.

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## References

- 1. Dicyclohexyl-18-crown-6, isomer B | C<sub>20</sub>H<sub>36</sub>O<sub>6</sub> | CID 11869895 - PubChem [pubchem.ncbi.nlm.nih.gov]

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